Methyl 4-hydroxybenzoate

Catalog No.
S535223
CAS No.
99-76-3
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydroxybenzoate

CAS Number

99-76-3

Product Name

Methyl 4-hydroxybenzoate

IUPAC Name

methyl 4-hydroxybenzoate

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3

InChI Key

LXCFILQKKLGQFO-UHFFFAOYSA-N

SMILES

O=C(OC)C1=CC=C(O)C=C1

Solubility

In water, 2.50X10+3 mg/L at 25 °C
Solubility in water (w/w): 0.25% at 20 °C; 0.30% at 25 °C
Solubilities in various solvents[Table#2967]
Slightyl soluble in water; very soluble in ethanol, ether, acetone; soluble in trfluoroacetic acid
For more Solubility (Complete) data for METHYLPARABEN (6 total), please visit the HSDB record page.
2.5 mg/mL at 25 °C

Synonyms

4-hydroxybenzoic acid methyl ester, methyl p-hydroxybenzoate, methyl-4-hydroxybenzoate, methylparaben, methylparaben, sodium salt, Nipagin

Canonical SMILES

COC(=O)C1=CC=C(C=C1)O

Description

The exact mass of the compound Methylparaben is 152.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m2.5 mg/ml at 25 °cin water, 2.50x10+3 mg/l at 25 °csolubility in water (w/w): 0.25% at 20 °c; 0.30% at 25 °csolubilities in various solvents[table#2969][]slightyl soluble in water; very soluble in ethanol, ether, acetone; soluble in trfluoroacetic acid1 g dissolves in 40 ml warm oil, about 70 ml warm glycerolfreely soluble in alcohol, methanol, acetone, ether2.5 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406127. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives - Parabens - Supplementary Records. It belongs to the ontological category of paraben in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> PRESERVATIVE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Preservative

The primary application of methylparaben in research is as an antimicrobial preservative. It effectively inhibits the growth of bacteria, fungi, and yeast []. This property makes it a valuable tool for researchers who need to extend the shelf life of biological samples, cultures, and reagents. Methylparaben's broad-spectrum antimicrobial activity allows researchers to maintain the integrity of their experiments for extended periods [].

Food Science Research

Methylparaben's antimicrobial properties are also utilized in food science research. Studies investigate its effectiveness in preventing spoilage and microbial growth in food products. This research helps develop strategies for food preservation and maintaining food safety during storage and transportation.

Potential Neuroprotective Effects

Emerging research explores the potential neuroprotective properties of methylparaben. Some studies suggest it may offer protection against neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, this area of research is ongoing, and further studies are needed to understand the mechanisms and potential therapeutic applications of methylparaben's neuroprotective effects [].

Allergic Response Studies

Methylparaben's ability to induce allergic reactions makes it a valuable tool in allergy research. Standardized forms of methylparaben are used in patch tests to identify allergies in patients []. This application helps in diagnosing contact dermatitis and other allergic skin conditions [].

Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is an organic compound with the chemical formula C8H8O3C_8H_8O_3. It is the methyl ester of p-hydroxybenzoic acid and belongs to a class of compounds known as parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. Methyl 4-hydroxybenzoate is a white crystalline solid that is soluble in alcohol and slightly soluble in water. It has a boiling point of approximately 270–280 °C and is considered non-toxic and non-carcinogenic .

Naturally, methyl 4-hydroxybenzoate can be found in various fruits, including blueberries and cloudberries, and it also serves as a pheromone in certain insects . Its widespread use in consumer products has led to extensive research into its safety and biological effects.

Methylparaben's antimicrobial activity is not fully understood, but it is believed to disrupt the cell membrane function of fungi and bacteria []. This disrupts their essential processes and leads to cell death [].

  • Hydrolysis: In the presence of water, methyl 4-hydroxybenzoate can be hydrolyzed to yield p-hydroxybenzoic acid and methanol. This reaction is catalyzed by acids or bases.
    Methyl 4 hydroxybenzoate+H2Op Hydroxybenzoic acid+Methanol\text{Methyl 4 hydroxybenzoate}+H_2O\rightarrow \text{p Hydroxybenzoic acid}+\text{Methanol}
  • Esterification: It can also react with alcohols to form other esters of p-hydroxybenzoic acid.
  • Photodegradation: When exposed to UV light, methyl 4-hydroxybenzoate may undergo photodegradation, potentially leading to the formation of reactive species that can cause DNA damage .

Methyl 4-hydroxybenzoate exhibits several biological activities:

  • Antimicrobial Properties: It is effective against a wide range of bacteria and fungi, making it a popular choice as a preservative in food and cosmetic formulations .
  • Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties by increasing histamine release and modulating immune responses .
  • Estrogenic Activity: Methyl 4-hydroxybenzoate has been shown to mimic estrogen in certain assays, raising concerns about its potential endocrine-disrupting effects .

Methyl 4-hydroxybenzoate is synthesized primarily through the esterification of p-hydroxybenzoic acid with methanol. This process typically involves the following steps:

  • Mixing p-hydroxybenzoic acid with methanol in the presence of an acid catalyst (such as sulfuric acid).
  • Heating the mixture under reflux conditions to facilitate the reaction.
  • Neutralizing the resulting acid with a base (e.g., sodium hydroxide).
  • Crystallizing the product from the solution through cooling.
  • Purifying the crystallized methyl 4-hydroxybenzoate through washing and drying processes .

Methyl 4-hydroxybenzoate is utilized in various industries:

  • Cosmetics: As a preservative in lotions, creams, and other personal care products to prevent microbial growth.
  • Pharmaceuticals: Used in ointments and creams for its antifungal properties.
  • Food Industry: Acts as a preservative to extend shelf life by inhibiting microbial contamination .

Studies have shown that methyl 4-hydroxybenzoate interacts with various biological systems:

  • Absorption and Metabolism: It is readily absorbed through the skin and gastrointestinal tract, where it is metabolized into p-hydroxybenzoic acid and other conjugates that are excreted in urine .
  • Skin Reactions: While generally considered safe at low concentrations, some individuals may experience allergic reactions or skin irritation upon exposure .
  • Endocrine Disruption: Research indicates potential estrogenic effects, which could have implications for reproductive health .

Methyl 4-hydroxybenzoate belongs to the paraben family, which includes several other compounds with similar structures but varying chain lengths or functional groups. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Ethyl 4-hydroxybenzoateC9H10O3Longer ethyl chain; used similarly as a preservative
Propyl 4-hydroxybenzoateC10H12O3More potent antimicrobial properties than methyl paraben
Butyl 4-hydroxybenzoateC11H14O3Greater lipophilicity; potentially more toxic
BenzylparabenC13H12O3Contains a benzyl group; used in cosmetics

Methyl 4-hydroxybenzoate is unique among these compounds due to its lower toxicity profile and widespread acceptance in food and cosmetic applications compared to its higher-chain counterparts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
Almost odourless, small colourless crystals or white crystalline powder
Colorless or white solid; [HSDB] White odorless powder; [MSDSonline]
Solid

Color/Form

White needles
Colorless crystals or white crystalline powder
Needles from dil alcohol

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.047344113 g/mol

Monoisotopic Mass

152.047344113 g/mol

Boiling Point

270.5 °C (decomposes)
275.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Taste

Slight burning taste

LogP

1.96 (LogP)
1.96
log Kow = 1.96

Odor

Odorless or has faint characteristic odor

Decomposition

When heated to decomp it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C after drying for two hours at 80 °C
125.2 °C
131 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A2I8C7HI9T

Related CAS

5026-62-0 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 3199 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1109 of 3199 companies. For more detailed information, please visit ECHA C&L website;
Of the 25 notification(s) provided by 2090 of 3199 companies with hazard statement code(s):;
H315 (84.07%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (14.35%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Methylparaben is a white, crystalline powder or needles. It is odorless or has a faint odor. Methylparaben is very soluble in water. USE: Methylparaben is used as a preservative in foods, cosmetics, eye solutions and topical medications. EXPOSURE: Workers that use methylparaben may breathe in mists or have direct skin contact. The general population may be exposed by consumption of food/drinking water and application of cosmetics and medical ointments. If methylparaben is released to the environment it will be broken down in air. Methylparaben released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move quickly through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Skin, eye, and mouth/throat irritation and allergic skin reactions have been reported in some humans following direct contact with products containing methylparaben, but skin reactions to parabens are rare in humans. Decreased body weight, stomach damage, and lung congestion occurred in laboratory animals ingesting an extremely high dose; some animals died. No toxic effects were observed in laboratory animals ingesting moderate-to-high doses over time. No evidence of abortion or birth defects were observed in laboratory animals exposed to methylparaben during pregnancy. No sperm or testicular damage or significant alterations in the uterus were observed in laboratory animals fed methylparaben. No tumors were induced following long-term oral exposure or repeated injections of methylparaben. The potential for methylparaben to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Preservatives, Pharmaceutical

Mechanism of Action

...The mechanism of cytotoxic action of parabens may be linked to mitochondrial failure dependent on induction of membrane permeability transition accompanied by the mitochondrial depolarization and depletion of cellular ATP through uncoupling of oxidative phosphorylation.

Vapor Pressure

0.000237 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

99-76-3

Absorption Distribution and Excretion

By the oral route, parabens are rapidly absorbed, metabolized, and excreted. The metabolic reactions and conversions in mammals vary with the chain length of the ester, the animal species, route of administration, and quantity tested. The metabolism of parabens in humans appears to be most closely related to that of dogs. The rate of metabolite excretion appears to decrease with increasing molecular weight of the ester. /4-Hydroxybenzoates (Parabens)/
After methyl paraben is intravenously infused into the dog, nonhydrolyzed methyl paraben is found in brain, spleen, and pancreas. In liver, kidney, and muscle, it is immediately hydrolyzed to p-hydroxybenzoic acid ... Six hours after oral administration of 1.0 g/kg to dogs, the peak plasma concentration of free and total methyl paraben (630 and 867 ug/cu cm) is reached. After 48 hr, the vast majority was eliminated.
The excretion and metabolism of methylparaben were monitored in 6 preterm infants after they had received multiple doses of a gentamicin formulation containing paraben preservatives. The recovery of the paraben from urine averaged 82.6%. The urinary excretion ranged from 13.2 to 88.1%.
... a study /was conducted/ using human volunteers in which the levels of methylparaben in the stratum corneum were measured. Cosmetic emulsions containing 0.15, 0.25, and 0.5% (w/v) methylparaben were applied one time to the forearm (42 sq cm) of one male and one female subject. At 1, 2, 5, and 12 hr after application, a small area was cleaned of emulsion using wet cotton and methylparaben was extracted by application of a glass cylinder (3.1 sq cm) with 0.5 mL ethanol for 25 min. Methylparaben concentrations were determined in the ethanol solvent using HPLC (for the 1, 2, and 5 hr durations) and GC/MS for other treatments. ... For the single application, methylparaben reached its peak 1 - 2 hr after application (peak was slightly higher for each higher use concentration) and returned to baseline after 12 hr. /In another study,/ healthy Japanese adults (one male, eleven female) applied a lotion only (6 subjects) or a lotion and an emulsion (6 subjects) containing Methylparaben (concentration not stated) twice a day for 1 month. Concentrations of methylparaben in the stratum corneum were determined as above using GC/MS before the first application, at 1, 2, 3, and 4 weeks, and 2 days after stopping. ... Repeated applications resulted in an increase in methylparaben concentration in the stratum corneum over time for both the lotion application and the lotion plus emulsion application. After 2 days, methylparaben had returned to pretreatment levels.
For more Absorption, Distribution and Excretion (Complete) data for METHYLPARABEN (7 total), please visit the HSDB record page.

Metabolism Metabolites

In mice, rats, rabbits, or dogs methylparaben is excreted in the urine as unchanged benzoate, p-hydroxybenzoic acid, p-hydroxyhippuric acid (p-hydroxybenzoylglycine), ester glucuronides, ether glucuronides, or ether sulfates.
By the oral route, parabens are rapidly absorbed, metabolized, and excreted. The metabolic reactions and conversions in mammals vary with the chain length of the ester, the animal species, route of administration, and quantity tested. The metabolism of parabens in humans appears to be most closely related to that of dogs. The rate of metabolite excretion appears to decrease with increasing molecular weight of the ester. /4-Hydroxybenzoates (Parabens)/
/This study examined/ the metabolic fate of methylparaben in rabbits. The compound was given by gastric intubation, and urine was analyzed by paper chromatography. Three major metabolites, p-hydroxybenzoic acid, p-hydroxyhippuric acid, and p-carboxyphenyl glucuronide, as well as two minor metabolites, p-hydroxybenzoyl glucuronide and p-carboxyphenyl sulfate, were identified. Rabbits given orally 0.4 or 0.8 g/kg methylparaben, ethylparaben, propylparaben, or butylparaben excreted only 0.2 to 0.9% of the unchanged ester by 24 hr. Urinary excretion of p-hydroxybenzoic acid was slower with increasing carbon chain length of the paraben alkyl group. Excretion of the conjugated acid was approximately that of the free acid. At 24 hr following paraben administration, 25 to 39% was recovered as p-hydroxybenzoic acid, 15 to 29% as the glycine conjugate, 5 to 8% as the ester glucuronide, 10 to 18% as the ether glucuronide, and 7 to 12% as the sulfate.
The metabolism of methylparaben, ethylparaben, and propylparaben was studied in rats. Animals were given orally 100 mg of ester. Blood and urine were collected regularly and analyzed by paper chromatography. Paraben metabolites were identified in the urine 30 minutes after dosing. No unchanged paraben was detected. Ninety minutes after dosing, excretion of metabolites was maximum; thereafter, excretion decreased. p-Hydroxyhippuric acid appeared in the urine after 30 minutes; its concentration then increased evenly during the next 4 hr. The glucuronide and ethereal sulfate metabolites appeared only between 30 and 75 minutes postingestion. After 90 minutes, 67 to 75% of the total paraben dose was excreted as p-hydroxybenzoic acid, 10 to 12.5% as p-hydroxyhippuric acid, and 8 to 10% as glucuronyl derivatives. The concentration of free p-hydroxybenzoic acid in the blood remained extremely low. A continuous rise occurred within the first hour, but the concentration thereafter decreased and leveled off 1 to 2 hr after ingestion. The authors concluded that there were two stages of paraben detoxification: (1) absorption of paraben and excretion in urine of p-hydroxybenzoic acid, and (2) metabolic detoxification by glucuronic-, sulfo-, and glycino-conjugation.
For more Metabolism/Metabolites (Complete) data for METHYLPARABEN (10 total), please visit the HSDB record page.

Wikipedia

Methylparaben
Tiaprofenic_acid

Use Classification

Food additives
Agrochemicals -> Pesticides
Fragrance Ingredients
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Cosmetics -> Preservative

Methods of Manufacturing

Produced by the methanol esterification of p-hydroxybenzoic acid in the presence of sulfuric acid. The materials are heated for distillation in a glass-lined reactor under reflux. The acid is then neutralized with caustic soda and the product is crystallized by cooling. The crystallized product is centrifuged, washed, dried under vacuum, milled and blended, all in corrosion-resistant equipment to avoid metallic contamination.
It is produced by the methanol esterification of p-hydroxybenzoic acid in the presence of sulfuric acid, with subsequent distillation.
Parabens are prepared by esterifying PHBA /parahydroxybenzoic acid/ with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid, and an excess of the specific alcohol. The acid is then neutralized with caustic soda, and the product is crystallized by cooling, centrifuged, washed, dried under vacuum, milled, and blended. /Parabens/

General Manufacturing Information

Not Known or Reasonably Ascertainable
Benzoic acid, 4-hydroxy-, methyl ester: ACTIVE
The parabens are most active against molds and yeasts. They are less effective against bacteria, especially gram-negative bacteria. /Parabens/

Analytic Laboratory Methods

Determination of p-hydroxybenzoic acid esters in cosmetics by LC with UV and fluorescence detection /p-Hydroxybenzoic acid esters/
Determination of methylparaben in liquid pharmaceutical preparations by HPLC.
Analyte: methylparaben; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: methylparaben; matrix: chemical purity; procedure: addition of sodium hydroxide; potentiometric titration of excess sodium hydroxide with sulfuric acid until the second point of inflection and comparison to standards
For more Analytic Laboratory Methods (Complete) data for METHYLPARABEN (9 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

... Using human intestinal (Caco-2) cells, it was observed that hydrolysis of parabens to p-hydroxybenzoic acid is reduced markedly by ethanol concentrations that can occur in the human intestine, 0.25-0.5% (v/v). Ethanol concentrations of 1.0-2.5% (v/v) were optimal for transesterification to ethylparaben in Caco-2 cell homogenates. The kinetics of the transesterification reaction with regard to ethanol concentration (0-20%), time, pH (3-9), protein concentration (1-5 mg/mL) and substrate concentration (6.25-200 uM) as well as the effects of different alcohols were studied. The Km and Vmax values for transesterification with ethanol for methyl, propyl, butyl, heptyl and octyl parabens were 449.7, 165.7, 86.1, 24.2 and 45.9 uM and 114.4, 37.5, 19.5, 7.5 and 7.6 umol/hr/mg Caco-2 cell protein, respectively. The Vmax values for transesterification of methylparaben with ethanol, propan-1-ol, butan-1-ol were 114.4, 5.1 and 4.9 umol/hr/mg, respectively. ... The clinical or toxicological implication is that, following co-ingestion of ester compounds with ethanol, transesterification could provide the basis for a previously unrecognized drug-alcohol interaction.
... /The authors/ investigated the effects of ultraviolet-B (UVB) exposure on methylbaraben (MP)-treated human skin keratinocytes. HaCaT keratinocyte was cultured in MP-containing medium for 24 hr, exposed to UVB (15 or 30 mJ/cm2) and further cultured for another 24 hr. Subsequent cellular viability was quantified by MTT-based assay and cell death was qualified by fluorescent microscopy and flow cytometry. ... Practical concentrations of MP (0.003%) had a little or no effect on cellular viability, oxidative stress, nitric oxide (NO) production, lipid peroxidation and activation of nuclear transcription factors in HaCaT keratinocytes. Low-dose UVB also had little or no effect on these parameters in HaCaT keratinocytes. However, UVB exposure significantly increased cell death, oxidative stress, NO production, lipid peroxidation and activation of transcription factors in MP-treated HaCaT keratinocytes. These results indicate that MP, which has been considered a safe preservative in cosmetics, may have harmful effects on human skin when exposed to sunlight.
It has been hypothesized recently that succinylcholine-associated increases in intracranial pressure (ICP) are caused by the paraben preservatives contained in multidose vials. /The authors/ tested that hypothesis in a standard feline model to determine the effects on ICP of equal-volume injections of preservative-free succinylcholine, succinylcholine with preservatives from multi-dose vials that contain both propylparaben and methylparaben, these preservatives alone at five times the dose contained in the succinylcholine, and normal saline. The preservatives alone increased ICP by 0.08 +/- 0.08 mm Hg (+/- standard error; not significant). Normal saline had no effect on ICP. Preservative-free succinylcholine and succinylcholine with preservatives increased ICP by 4.2 +/- 0.10 and 3.8 +/- 0.07 mm Hg respectively (P less than 0.01 compared to the preservatives alone and normal saline). The 99% upper confidence limit for the increase in ICP induced by the preservatives alone was 0.42 mm Hg. This result suggests /, to the authors/ that parabens do not cause or substantially augment the ICP increase associated with succinylcholine administration.
To evaluate the influence of an extract of Genista tinctoria L. herba (GT) or methylparaben (MP) on histopathological changes and 2 biomarkers of oxidative stress in rats subchronicly exposed to bisphenol A (BPA). Adult female Wistar rats were orally exposed for 90 d to BPA (50 mg/kg), BPA+GT (35 mg isoflavones/kg) or BPA+MP (250 mg/kg). Plasma and tissue samples were taken from liver, kidney, thyroid, uterus, ovary, and mammary gland after 30, 60, and 90 d of exposure respectively. Lipid peroxidation and in vivo hydroxyl radical production were evaluated by histological analysis along with malondialdehyde and 2,3-dihydroxybenzoic acid detection. The severity of histopathological changes in liver and kidneys was lower after GT treatment than after BPA or BPA+MP treatment. A minimal thyroid receptor antagonist effect was only observed after BPA+MP treatment. The abnormal folliculogenesis increased in a time-dependent manner, and the number of corpus luteum decreased. No significant histological alterations were found in the uterus. The mammary gland displayed specific estrogen stimulation changes at all periods. Both MP and GT revealed antioxidant properties reducing lipid peroxidation and BPA-induced hydroxyl radical generation. GT L. extract ameliorates the toxic effects of BPA and is proved to have antioxidant potential and antitoxic effect. MP has antioxidant properties, but has either no effect or exacerbates the BPA-induced histopathological changes.
For more Interactions (Complete) data for METHYLPARABEN (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Parabens are stable against hydrolysis during autoclaving & resist saponification /Parabens/
Calcium salts /are/ stable; sodium salts /are/ unstable. /Parabens/

Dates

Modify: 2023-08-15

Mn(II)-Mn(III)-Mn(IV) redox cycling inhibits the removal of methylparaben and acetaminophen mediated by horseradish peroxidase: New insights into the mechanism

Zhimin Gong, Gaobo Wang, Huanhuan Shi, Shuai Shao, Mengjie Wang, Kun Lu, Shixiang Gao
PMID: 34029809   DOI: 10.1016/j.scitotenv.2021.147788

Abstract

Catalyzed oxidative coupling reactions mediated by enzyme have been proposed as an effective remediation strategy to remove micropollutants, however, little is known about how the Mn(II) redox cycling affects the horseradish peroxidase (HRP)-mediated reactions in wastewater treatment. Here, we explored the removal of two pharmaceuticals and personal care products (PPCPs), methylparaben (MeP) and acetaminophen (AAP), in HRP-mediated reaction system with dissolved Mn (II). It was found that the conversion rate of AAP was about 284 times higher than that of MeP, and Mn (II) significantly inhibited HRP-catalyzed MeP removal but had little influence on that of AAP. X-ray photoelectron spectroscopy (XPS) and theoretical calculations demonstrated that HRP converted Mn(II) into Mn(III), and then generated MnO
colloid, which inhibited the removal of the substrates. Moreover, the results of theoretical calculations also showed that the binding energy between HRP and Mn was 27.68 kcal/mol, which was higher than that of MeP (25.24 kcal/mol) and lower than that of AAP (30.19 kcal/mol). Therefore, when MeP and Mn (II) coexisted in the reaction system, HRP preferentially reacted with Mn(II), which explained the different impacts of Mn (II) on the removal of MeP and AAP. Additionally, Mn (II) significantly altered the product distribution by decreasing the amount of polymerization products. Overall, our work here revealed the roles of Mn (II) in the removal of MeP and AAP mediated by HRP, having strong implications for an accurate assessment of the influence of Mn(II) redox cycling on the removal of PPCPs in wastewater treatment.


Toxicity and sublethal effects of methylparaben on zebrafish (Danio rerio) larvae and adults

Larissa Cristine de Carvalho Penha, Regina Coimbra Rola, Flávio Manoel da Silva Junior, Camila de Martinez Gaspar Martins
PMID: 33866511   DOI: 10.1007/s11356-021-12800-5

Abstract

Among the parabens, methylparaben (MeP) is the most commonly found in personal care products. Due to the continuous use of MeP and low removal efficiency by wastewater treatment plants (WWTPs), it reaches aquatic environments, where it is incorporated by organisms inhabiting these waters. The present study aimed to evaluate the effects of MeP on the zebrafish Danio rerio larvae and adults through toxicity tests and physiological and biochemical biomarkers in order to assess possible harmful effects of MeP. For biomarker measurements, fish were exposed to the environmental concentration of 30 μg/L of MeP and the non-effect concentration (NOEC) estimated for larvae (60 mg/L) and adult (50 mg/L) in toxicity tests. The median lethal concentration (LC
) of MeP was 105.09 mg/L for adults and 211.12 mg/L for larvae. These values unexpectedly indicated that adults were more sensitive to MeP compared to larvae. In adult fish, exposure to 50 mg/L MeP induced a significant decrease in phase 1 biotransformation (ethoxyresorufin O-deethylase activity) and an increase in lipoperoxidation (LPO) in gills, as well as an increase in frequency of micronuclei in erythrocytes of these fish. Biomarkers results were integrated (integrated biomarker response [IBR] index), and it observed lower IBR scores in tissues of fish exposed to MeP, suggesting a suppression of biological responses. In addition, LPO contributed mostly to the IBR score estimated for gills of fish exposed to 50 mg/L MeP. Based on LPO quantity, sublethal exposure of MeP (30 μg/L and 60 mg/L) did not cause toxicity to larvae. Hence, we investigated whether the difference in sensitivity between adults and larvae could be associated with the antimicrobial action of MeP that could affect the intestinal microbiota of adults. We only found an increase in the number of carbon sources consumed by them without effects on diversity and abundance. This outcome can be considered an adaptation to environmental stress, but not a negative effect. However, the LPO and genotoxicity caused by MeP to zebrafish adults call direct attention to the importance of regulating the presence of this compound in the environment and improve cleaning processes adopted by WWTP.


Methylparaben chlorination in the presence of bromide ions and ammonia: kinetic study and modeling

Pamela Abdallah, Florence Dossier-Berne, Nathalie Karpel Vel Leitner, Marie Deborde
PMID: 33599931   DOI: 10.1007/s11356-020-11503-7

Abstract

The impacts of chlorination on methylparaben (MP) removal, as well as of bromide and ammonia on the MP elimination kinetics, were studied. Bromide and ammonia react with chlorine and are promptly transformed into bromine and chloramines, respectively. Rate constants of chlorine, bromine, and monochloramine with MP were determined under different pH conditions. At pH 8.5, the apparent second-order rate constants of MP reactions with chlorine and bromine were found to be 3.37(±0.50) × 10
and 2.37 (±0.11) × 10
M
.s
for k
and k
, respectively, yet there was low reactivity with monochloramine ([Formula: see text] = 0.045 M
.s
). Regarding chlorination and bromination, in order to gain further insight into the observed pH-dependence of the reaction, the elementary reactions were considered and the corresponding second-order rate constants were calculated. The experimental and modeled values were quite consistent under these conditions. Then, chlorination experiments with different bromide and/or ammonia concentrations were performed to assess the impact of inorganic water content on MP elimination and a kinetic model was designed to assess MP degradation. Under these conditions, MP degradation was found to be enhanced in the presence of bromide whereas it was inhibited in the presence of ammonia, and the overall impact was pH dependent.


Degradation of aqueous methylparaben by non-thermal plasma combined with ZnFe

Jingwei Feng, Peng Nian, Lu Peng, Aiyong Zhang, Yabing Sun
PMID: 33460902   DOI: 10.1016/j.chemosphere.2021.129575

Abstract

Non-thermal plasma (NTP) combined with zinc ferrite-reduced graphene oxide (ZnFe
O
-rGO) nanocomposites were used for the degradation of aqueous methylparaben (MeP). ZnFe
O
-rGO nanocomposites were prepared using the hydrothermal method, with the structure and photoelectric properties of nanocomposites then characterized. The effects of discharge power, initial MeP concentration, initial pH, and air flow rate on MeP degradation efficiency were investigated, and the multi-catalytic mechanism and MeP degradation pathways were established. Results showed that ZnFe
O
-rGO nanocomposites with a 10%:90% mass ratio of GO:ZnFe
O
had an optimal catalytic effect. The MeP degradation efficiency of NTP combined with ZnFe
O
-rGO (10 wt%), was approximately 25% higher than that of NTP alone. Conditions favorable for MeP degradation included higher discharge power, lower MeP concentration, neutral pH value, and higher air flow rate. The degradation of MeP by NTP combined with ZnFe
O
-rGO nanocomposites followed pseudo-first-order kinetics. O
, •OH, H
O
and O
were found to play important roles in the MeP degradation, as part of the multi-catalytic mechanism of NTP combined with ZnFe
O
-rGO nanocomposites. MeP degradation pathways were proposed based on the degradation intermediates detected by gas chromatography mass spectrometry, including demethylation, hydroxylation, carboxylation, ring-opening, and mineralization reactions. The prepared ZnFe
O
-rGO nanocomposites provide an approach for improved contaminant degradation efficiency, with reduced energy consumption in the NTP process.


Assessing potential indicator of endocrine-disrupting property of chemicals using soil invertebrates

Jin Il Kwak, Youn-Joo An
PMID: 33753303   DOI: 10.1016/j.cbpc.2021.109036

Abstract

Vitellogenin has been regarded as an acceptable indicator for evaluating the endocrine-disrupting property of chemicals using fish. However, the endocrine-disrupting property of chemicals has been rarely evaluated using soil species. This study aimed to find evidence that endocrine-disrupting chemicals (including the natural hormones estradiol and dihydrotestosterone) can affect the reproductive organs of earthworms. Earthworms were exposed to 17β-estradiol, dihydrotestosterone, bisphenol A, and methylparaben for seven days. The four EDCs inhibited normal oogenesis and maturation of oocytes in earthworm ovary, and dihydrotestosterone and bisphenol A were observed to damage earthworm seminal vesicle tissues and inhibit normal spermatogenesis. The evidence showed that the tested EDCs have an adverse effect on female and male reproductive systems of soil invertebrates. The results suggest that the evaluations of oogenesis and spermatogenesis in the ovary and seminal vesicles of earthworms are useful indicators for investigating the endocrine-disrupting property of chemicals. Additionally, our results encourage further studies on developing novel indicators using soil invertebrates to evaluate the effects of the toxicity of endocrine-disrupting chemicals on the soil ecosystem.


Methyl Paraben and Carbamazepine in Water and Striped Catfish (Pseudoplatystoma magdaleniatum) in the Cauca and Magdalena Rivers

Sylvia M Cacua-Ortiz, Néstor J Aguirre, Gustavo A Peñuela
PMID: 33084912   DOI: 10.1007/s00128-020-03028-z

Abstract

Between 2017 and 2019, samplings were carried out in the San Jorge, Cauca and Magdalena River basins in Colombia, to determine the presence of methyl paraben and carbamazepine in water and Pseudoplatystoma magdaleniatum. For the analysis of the samples, a validation of the analytical method was performed, following the EPA method 1694 (Pharmaceutical and personal care products in water), with slight modifications. This was done by liquid-chromatography tandem mass spectrometry, for quantification of methyl paraben and carbamazepine, including parameters of linearity, accuracy precision and veracity. Carbamazepine was found in the Magdalena River at 8.03 ± 0.01 µg/L in transition season. In fish samples, methyl paraben and carbamazepine were detected in a range between 32 and 90.80 µg/kg in transition and dry seasons.


Nipagin-Functionalized Porphyrazine and Phthalocyanine-Synthesis, Physicochemical Characterization and Toxicity Study after Deposition on Titanium Dioxide Nanoparticles P25

Dariusz T Mlynarczyk, Daniel Ziental, Emil Kolasinski, Lukasz Sobotta, Tomasz Koczorowski, Jadwiga Mielcarek, Tomasz Goslinski
PMID: 34062815   DOI: 10.3390/molecules26092657

Abstract

Aza-porphyrinoids exhibit distinct spectral properties in UV-Vis, and they are studied in applications such as photosensitizers in medicine and catalysts in technology. The use of appropriate peripheral substituents allows the modulation of their physicochemical properties. Phthalocyanine and sulfanyl porphyrazine octa-substituted with 4-(butoxycarbonyl)phenyloxy moieties were synthesized and characterized using UV-Vis and NMR spectroscopy, as well as mass spectrometry. A comparison of porphyrazine with phthalocyanine aza-porphyrinoids revealed that phthalocyanine macrocycle exhibits higher singlet oxygen generation quantum yields, reaching the value of 0.29 in DMF. After both macrocycles had been deposited on titanium dioxide nanoparticles P25, the cytotoxicities and photocytotoxicities of the prepared materials were studied using a Microtox
acute toxicity test. The highest cytotoxicity occurred after irradiation with a red light for the material composed of phthalocyanine deposited on titania nanoparticles.


Enhanced visible light-driven photocatalytic activity of reduced graphene oxide/cadmium sulfide composite: Methylparaben degradation mechanism and toxicity

Harshavardhan Mohan, Vaikundamoorthy Ramalingam, Natesan Karthi, Sundaramoorthy Malathidevi, Taeho Shin, Janaki Venkatachalam, Kamala-Kannan Seralathan
PMID: 33045558   DOI: 10.1016/j.chemosphere.2020.128481

Abstract

Reduced graphene oxide/cadmium sulfide (RGOCdS) nanocomposite synthesized through solvothermal process was used for methylparaben (MeP) degradation. The crystallinity of the nanocomposite was ascertained through X-ray diffraction. High resolution transmission electron microscope (HRTEM) results proved the absence of any free particle beyond the catalyst surface ensuring the composite nature of the prepared material. The enhancement in the activity on doping with RGO was substantiated by diffuse reflectance spectroscopy (DRS-UV). It is evident from the photocatalytic degradation experiments that RGOCdS is more efficient than pure CdS. Maximum MeP degradation (100%) was achieved after 90 min of irradiation with 750 mg/L RGOCdS dosage at an acidic pH of 3, for an initial MeP concentration of 30 mg/L. The degradation mechanism substantiated through HPLC-MS/MS analysis showed the complete degradation of MeP without any residual intermediaries. The catalyst could be sustained and reused for up to 9 cycles of usage. Phytotoxicity and mycotoxicity results evidently ascertain the environmental implications of the photocatalyst material.


Determination of Intact Parabens in the Human Plasma of Cancer and Non-Cancer Patients Using a Validated Fabric Phase Sorptive Extraction Reversed-Phase Liquid Chromatography Method with UV Detection

Anthi Parla, Eirini Zormpa, Nikolaos Paloumpis, Abuzar Kabir, Kenneth G Furton, Željka Roje, Victoria Samanidou, Ivana Vinković Vrček, Irene Panderi
PMID: 33799523   DOI: 10.3390/molecules26061526

Abstract

Parabens have been widely employed as preservatives since the 1920s for extending the shelf life of foodstuffs, medicines, and daily care products. Given the fact that there are some legitimate concerns related to their potential multiple endocrine-disrupting properties, the development of novel bioanalytical methods for their biomonitoring is crucial. In this study, a fabric phase sorptive extraction reversed-phase liquid chromatography method coupled with UV detection (FPSE-HPLC-UV) was developed and validated for the quantitation of seven parabens in human plasma samples. Chromatographic separation of the seven parabens and
-hydroxybenzoic acid was achieved on a semi-micro Spherisorb ODS1 analytical column under isocratic elution using a mobile phase containing 0.1% (
/
) formic acid and 66% 49 mM ammonium formate aqueous solution in acetonitrile at flow rate 0.25 mL min
with a 24-min run time for each sample. The method was linear at a concentration range of 20 to 500 ng mL
for the seven parabens under study in human plasma samples. The efficiency of the method was proven with the analysis of 20 human plasma samples collected from women subjected to breast cancer surgery and to reconstructive and aesthetic breast surgery. The highest quantitation rates in human plasma samples from cancerous cases were found for methylparaben and isobutylparaben with average plasma concentrations at 77 and 112.5 ng mL
. The high concentration levels detected agree with previous findings for some of the parabens and emphasize the need for further epidemiological research on the possible health effects of the use of these compounds.


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